molecular formula C17H18N4O2S B7143628 1-(1,3-benzoxazol-2-yl)-N-(4-methyl-1,3-thiazol-5-yl)piperidine-4-carboxamide

1-(1,3-benzoxazol-2-yl)-N-(4-methyl-1,3-thiazol-5-yl)piperidine-4-carboxamide

Cat. No.: B7143628
M. Wt: 342.4 g/mol
InChI Key: IVMLHNVGIOIBOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,3-benzoxazol-2-yl)-N-(4-methyl-1,3-thiazol-5-yl)piperidine-4-carboxamide is a synthetic organic compound that features a benzoxazole ring, a thiazole ring, and a piperidine ring. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-benzoxazol-2-yl)-N-(4-methyl-1,3-thiazol-5-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzoxazole Ring: This can be achieved by cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative.

    Formation of the Thiazole Ring: This can be synthesized by the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.

    Coupling of the Rings: The benzoxazole and thiazole rings can be coupled through a piperidine linker using amide bond formation reactions, such as the use of coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-benzoxazol-2-yl)-N-(4-methyl-1,3-thiazol-5-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitro groups or other reducible functionalities.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Reagents like mCPBA (meta-Chloroperoxybenzoic acid) or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1,3-benzoxazol-2-yl)-N-(4-methyl-1,3-thiazol-5-yl)piperidine-4-carboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,3-Benzoxazol-2-yl)-N-(4-methylthiazol-2-yl)piperidine-4-carboxamide
  • 1-(1,3-Benzoxazol-2-yl)-N-(4-ethylthiazol-5-yl)piperidine-4-carboxamide

Uniqueness

1-(1,3-benzoxazol-2-yl)-N-(4-methyl-1,3-thiazol-5-yl)piperidine-4-carboxamide may exhibit unique properties due to the specific arrangement of its functional groups and rings, which can influence its reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

1-(1,3-benzoxazol-2-yl)-N-(4-methyl-1,3-thiazol-5-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c1-11-16(24-10-18-11)20-15(22)12-6-8-21(9-7-12)17-19-13-4-2-3-5-14(13)23-17/h2-5,10,12H,6-9H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVMLHNVGIOIBOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)NC(=O)C2CCN(CC2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.